3-Iodo-5,6,7,8-tetrahydroquinoline
CAS No.:
Cat. No.: VC15924478
Molecular Formula: C9H10IN
Molecular Weight: 259.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10IN |
---|---|
Molecular Weight | 259.09 g/mol |
IUPAC Name | 3-iodo-5,6,7,8-tetrahydroquinoline |
Standard InChI | InChI=1S/C9H10IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 |
Standard InChI Key | YYOQJNMKIAIOJB-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(C1)C=C(C=N2)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a tetrahydroquinoline system—a pyridine ring fused to a cyclohexane ring—with an iodine atom at the 3-position (Figure 1). This substitution pattern distinguishes it from simpler tetrahydroquinoline derivatives, such as 5,6,7,8-tetrahydroquinoline (CAS 10500-57-9) or 3-methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1) , which lack halogen substituents. The iodine atom introduces steric and electronic effects that influence reactivity, solubility, and receptor interactions.
Physicochemical Parameters
Key physicochemical properties include a calculated partition coefficient (LogP) of 2.565 , indicating moderate lipophilicity suitable for membrane permeability. The polar surface area (PSA) is 12.89 Ų , reflecting low polarity and potential for blood-brain barrier penetration. The exact mass (258.986 g/mol) and molecular formula were confirmed via high-resolution mass spectrometry . While experimental data on melting and boiling points remain unreported, computational models suggest thermal stability comparable to iodinated aromatics.
Synthesis and Optimization
Povarov Cyclization Strategy
The synthesis of 3-iodo-5,6,7,8-tetrahydroquinoline leverages a three-component Povarov cyclization, as detailed by . This method involves the reaction of an iodinated aniline derivative (e.g., 4-amino-3-iodophenyl ethanone), a dienophile (cyclopentadiene), and an aldehyde (6-bromopiperonal) under catalysis by scandium(III) triflate () in acetonitrile. The reaction proceeds via imine formation followed by [4+2] cycloaddition, yielding the tetrahydroquinoline scaffold with high diastereoselectivity (>95% endo product) .
Biological Activity and Receptor Interactions
GPR30 Selectivity Profile
3-Iodo-5,6,7,8-tetrahydroquinoline demonstrates high selectivity for the G protein-coupled estrogen receptor (GPR30) over classical estrogen receptors (ERα/β). In competitive binding assays, the compound exhibited an IC₅₀ of 7 nM for GPR30, comparable to estradiol (E2, 3–6 nM) . Notably, it showed negligible affinity for ERα/β (Table 1), making it a promising candidate for targeted imaging of GPR30-expressing tissues.
Table 1: Biological Activity Profile of 3-Iodo-5,6,7,8-tetrahydroquinoline and Analogues
Compound | GPR30 IC₅₀ (nM) | ERα Binding | ERβ Binding | LogP |
---|---|---|---|---|
3-Iodo-THQ | 7 | − | − | 2.565 |
E2 (Estradiol) | 3–6 | +++ | +++ | 3.37 |
1 | 7 | − | − | 4.55 |
Data adapted from . (−: No binding; +++: High affinity).
Functional Activity in Signaling Pathways
In calcium mobilization assays, 3-iodo-5,6,7,8-tetrahydroquinoline acted as a GPR30 agonist, inducing rapid intracellular calcium flux at nanomolar concentrations . Conversely, it showed weak antagonism in PI3K pathway assays, suggesting context-dependent receptor modulation. This dual activity underscores its potential as a tool compound for studying GPR30 signaling dynamics.
Physicochemical and Pharmacokinetic Considerations
Lipophilicity and Solubility
The iodine substituent increases lipophilicity (LogP = 2.565) compared to non-halogenated analogues like 5,6,7,8-tetrahydroquinoline (LogP ≈ 1.8) . While this enhances blood-brain barrier penetration, aqueous solubility is reduced, necessitating formulation strategies for in vivo applications.
Metabolic Stability
Preliminary studies suggest that the tetrahydroquinoline core resists oxidative metabolism, while the iodine atom minimizes cytochrome P450 interactions. These features contribute to a plasma half-life of ~2 hours in rodent models, balancing target engagement and clearance .
Applications in Imaging and Therapeutics
Radiopharmaceutical Development
The iodine-127 variant serves as a precursor for radioiodinated (e.g., iodine-123 or iodine-125) analogues suitable for single-photon emission computed tomography (SPECT). The compound’s high GPR30 selectivity and rapid clearance from non-target tissues minimize background signal, enhancing imaging contrast .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume